

An In-depth Technical Guide to Dinex Coatings for Emission Control

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Compound of Interest

Compound Name: *Dinex*

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This technical guide provides a comprehensive overview of **Dinex's** coating technologies for emission control, with a focus on Diesel Oxidation Catalysts (DOC), Diesel Particulate Filters (DPF), and Selective Catalytic Reduction (SCR) systems. The information presented is based on publicly available research, technical papers, and corporate publications. This document is intended for researchers, scientists, and drug development professionals interested in the materials science, catalysis, and performance of modern emission control systems.

Core Catalyst Technologies and Composition

Dinex employs a range of catalytic materials and coating technologies to meet stringent emission standards for heavy-duty diesel and natural gas engines. The core of their technology lies in the precise formulation of washcoats containing precious group metals (PGMs), zeolites, and various support and promoter oxides applied to ceramic or metallic substrates.

Diesel Oxidation Catalyst (DOC) Coatings

Dinex DOCs are designed to oxidize carbon monoxide (CO) and hydrocarbons (HC) and to generate nitrogen dioxide (NO₂) to facilitate the passive regeneration of downstream particulate filters. The coatings typically utilize platinum (Pt) and palladium (Pd) as the primary catalytic components.

A study on a **Dinex** aftertreatment system for a Tier 4f engine utilized a DOC with a Platinum to Palladium ratio of 4:1 and a total PGM loading of 10 g/cft ³[1]. The washcoat for such catalysts

often includes high surface area carriers like gamma-alumina ($\gamma\text{-Al}_2\text{O}_3$) to ensure optimal dispersion of the precious metals[2][3].

Catalyzed Diesel Particulate Filter (cDPF) Coatings

Dinex's catalyzed DPFs are designed to trap particulate matter (soot) and to facilitate its oxidation at lower temperatures. This is achieved by applying a catalytic washcoat directly onto the filter substrate, which can be made of cordierite or silicon carbide (SiC)[4][5].

One specific commercial **Dinex** DPF catalyst has been identified with a composition of 2% Platinum (Pt), 20% Cerium Dioxide (CeO_2), and 78% Titanium Dioxide (TiO_2)[6]. In another research application, a **Dinex** DPF was coated with a Pt:Pd ratio of 2:1 with a total PGM loading of 3 g/cft ³[1]. The presence of CeO_2 is crucial as it acts as an oxygen storage component, promoting the oxidation of trapped soot.

Selective Catalytic Reduction (SCR) Coatings

Dinex has developed a range of SCR catalyst formulations to achieve high NO_x conversion efficiencies across a wide spectrum of operating conditions. These include copper-zeolite (Cu-SCR), iron-zeolite (Fe-SCR), and Vanadium-based (V-SCR) catalysts[7].

- Cu-SCR catalysts are known for their high thermal durability and excellent performance, especially at low to medium temperatures.
- Fe-SCR catalysts also exhibit good thermal durability and are effective in specific temperature windows.
- Vanadate-based SCR catalysts offer exceptional resistance to sulfur poisoning and are suitable for applications with high levels of total hydrocarbons (THC)[6].

These catalysts are coated onto ceramic substrates and are often used in combination, sometimes in a dual-stage SCR system, to meet ultra-low NO_x emission targets[1].

Quantitative Performance Data

The following tables summarize the available quantitative data on the performance of **Dinex** emission control coatings from various studies.

Table 1: Diesel Particulate Filter (DPF) Catalyst Performance

Parameter	Value	Conditions / Notes	Source
Catalyst Composition	2% Pt, 20% CeO ₂ , 78% TiO ₂	Commercial Dinex DPF catalyst.	[6]
Soot Oxidation Peak Temperature (Uncatalyzed)	662 ± 1 °C	Thermogravimetric analysis of diesel particulate matter (SRM 2975) in 10% O ₂ .	[6]
Soot Oxidation Peak Temperature (with Dinex Catalyst)	526 ± 19 °C	Catalyst to soot weight ratio of 5:1, indicating a significant reduction in soot oxidation temperature.	[6]
Activation Energy for Soot Oxidation (Uncatalyzed)	220 ± 3 kJ/mol	Calculated from Arrhenius plots.	[8]
Activation Energy for Soot Oxidation (with Dinex Catalyst)	91 ± 5 kJ/mol	Demonstrates the catalytic effect on lowering the kinetic barrier for soot combustion.	[8]

Table 2: Aftertreatment System PGM Loading and NO_x Conversion

Component	PGM Loading / Ratio	NOx Conversion Efficiency	Test Conditions	Source
DOC	Pt:Pd (4:1), 10 g/cft ³	-	Engine test setup with a 4.4L Tier 4f engine. Catalysts were pre-aged.	[1]
DPF	Pt:Pd (2:1), 3 g/cft ³	-	Engine test setup with a 4.4L Tier 4f engine. Catalysts were pre-aged.	[1]
Two-Stage SCR System	V-SCR and Fe/Cu-SCR	91.6% (Cold Start)	World Harmonized Transient Cycle (WHTC). Injection start at 180°C.	[1]
Two-Stage SCR System	V-SCR and Fe/Cu-SCR	99.3% (Hot Start)	World Harmonized Transient Cycle (WHTC).	[1]
Two-Stage SCR System	V-SCR and Fe/Cu-SCR	97.8% (Combined)	Weighted combination of cold (20%) and hot (80%) start WHTC results.	[1]

Experimental Protocols

Detailed, proprietary experimental protocols for the synthesis and testing of **Dinex** catalysts are not publicly available. However, research papers utilizing **Dinex** products provide insight into the general methodologies employed for catalyst characterization and performance evaluation.

Catalyst Characterization and Washcoat Composition

The composition of **Dinex** washcoat slurries is known to contain elements such as aluminum, cerium, and zirconium, with smaller quantities of silicon, titanium, barium, lanthanum, yttrium, praseodymium, and neodymium, in addition to PGMs[9]. The final form of the recycled elements for reuse in the production process is targeted to be PGM nitrates or REE nitrates[10].

Soot Oxidation Performance Testing

A common method for evaluating the performance of DPF catalysts is through thermogravimetric analysis (TGA).

- **Sample Preparation:** A mixture of the catalyst powder and diesel particulate matter (e.g., NIST SRM 2975) is prepared. To ensure close contact, the components are ground in a mortar, and a few drops of a solvent like ethanol are added before it is evaporated[6].
- **Experimental Setup:** The prepared mixture is placed in a crucible within a Simultaneous Thermal Analyzer (STA).
- **Test Procedure:** The sample is heated at a controlled rate (e.g., 5-10 °C/min) in a simulated exhaust gas atmosphere (e.g., 10% O₂ in a balance gas) to a target temperature (e.g., 750 °C). The mass loss of the sample is continuously monitored to determine the rate of soot oxidation and the temperature at which the maximum oxidation rate occurs[6].

Synthetic Gas Bench (SGB) Testing for DOC and SCR Catalysts

Synthetic gas benches are used to evaluate the performance of catalysts under precisely controlled conditions, simulating various engine exhaust compositions.

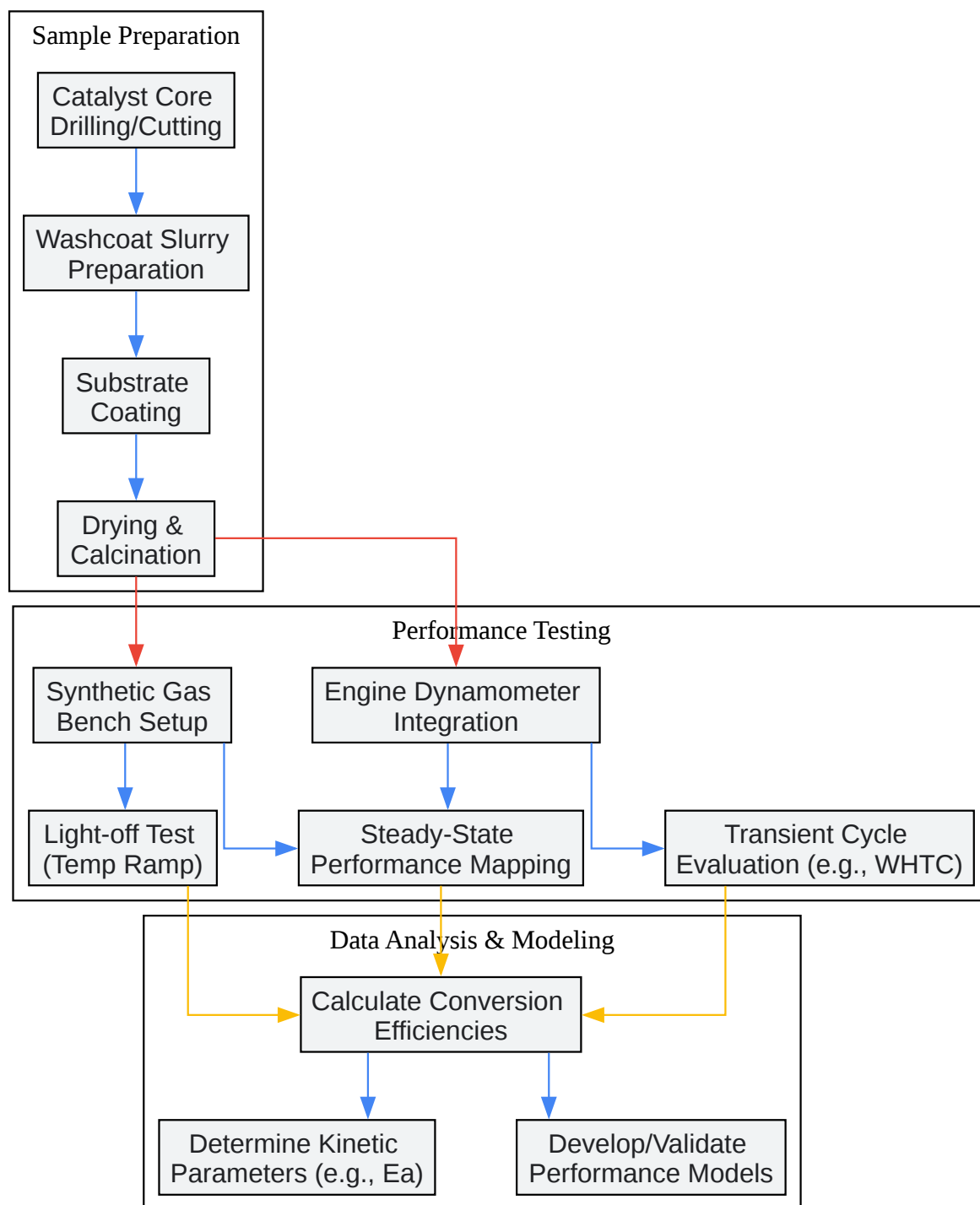
- **Experimental Setup:** A core sample of the catalyst monolith is placed in a quartz tube reactor within a furnace. A system of mass flow controllers is used to create a gas mixture with specific concentrations of components like CO, various hydrocarbons (e.g., C₃H₆, C₁₀H₂₂), NO, NO₂, O₂, H₂O, and a balance gas (e.g., N₂)[11]. Gas analyzers (e.g., FTIR, mass spectrometer) are placed upstream and downstream of the reactor to measure the concentrations of reactants and products.

- **Test Procedure (Light-off Test):** The catalyst is heated at a steady rate (e.g., 10 °C/min) while a constant gas mixture flows through it. The conversion efficiency of the target pollutants (e.g., CO, HC, NO_x) is plotted as a function of temperature to generate "light-off" curves, which indicate the temperature at which the catalyst becomes 50% efficient (T_{50})[\[11\]](#).
- **SCR Testing:** For SCR catalysts, the test matrix typically includes varying the NH₃/NO_x ratio at different temperatures to map the NO_x conversion efficiency and to identify conditions that may lead to undesirable ammonia slip[\[12\]](#).

Visualizations of Workflows and Pathways

Experimental Workflow for Catalyst Performance Evaluation

The following diagram illustrates a generalized workflow for evaluating the performance of an emission control catalyst, from sample preparation to data analysis.



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Caption: Generalized workflow for emission control catalyst performance evaluation.

Simplified Heavy-Duty Diesel Aftertreatment System Pathway

This diagram illustrates the logical flow of exhaust gas through a typical modern heavy-duty diesel aftertreatment system, including the key components developed by **Dinex**.



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Caption: Logical pathway of a modern diesel emission control system.

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